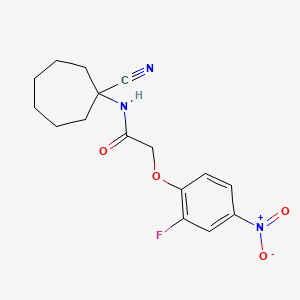

N-(1-氰基环庚基)-2-(2-氟-4-硝基苯氧基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-(1-cyanocycloheptyl)-2-(2-fluoro-4-nitrophenoxy)acetamide is a synthetic molecule that is likely to be an intermediate in the production of various heterocyclic compounds. While the specific compound is not directly mentioned in the provided papers, similar compounds with cyano and acetamide groups have been synthesized and characterized for their potential use in pharmaceuticals and other applications .

Synthesis Analysis

The synthesis of related compounds typically involves the use of cyano and acetamide functionalities as key building blocks. For example, 2-cyano-N-(2-hydroxyethyl) acetamide has been used in the synthesis of novel heterocyclic systems, indicating that cyanoacetamides are versatile intermediates in heterocyclic chemistry . Similarly, 2-cyano-N-(4-sulfamoylphenyl) acetamide has been described as a synthon for creating polyfunctionalized heterocycles . In the case of N-(1-cyanocycloheptyl)-2-(2-fluoro-4-nitrophenoxy)acetamide, the synthesis would likely involve a multi-step process, starting with the functionalization of a cycloheptyl ring with a cyano group, followed by the introduction of the 2-fluoro-4-nitrophenoxy moiety through a substitution reaction.

Molecular Structure Analysis

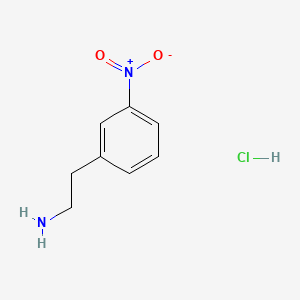

The molecular structure of N-(1-cyanocycloheptyl)-2-(2-fluoro-4-nitrophenoxy)acetamide would be expected to feature a cycloheptyl ring with a pendant cyano group, and an acetamide linkage to a 2-fluoro-4-nitrophenoxy group. The presence of the cyano group can influence the electronic properties of the molecule, while the nitro and fluoro substituents on the aromatic ring can affect its reactivity and interaction with biological targets .

Chemical Reactions Analysis

Cyanoacetamides participate in various chemical reactions, often serving as intermediates in the synthesis of more complex molecules. The cyano group can undergo transformations such as hydrolysis, reduction, and addition reactions, while the acetamide moiety can be involved in nucleophilic substitution reactions or serve as a directing group for further functionalization of the aromatic ring . The specific reactivity of N-(1-cyanocycloheptyl)-2-(2-fluoro-4-nitrophenoxy)acetamide would depend on the nature of the substituents and the overall molecular context.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(1-cyanocycloheptyl)-2-(2-fluoro-4-nitrophenoxy)acetamide would be influenced by its functional groups. The cyano group is polar and can contribute to the molecule's dipole moment, while the nitro group is an electron-withdrawing group that can affect the acidity of adjacent hydrogens. The presence of a fluoro substituent can enhance the molecule's lipophilicity and potentially its ability to penetrate biological membranes . The acetamide linkage is amenable to hydrogen bonding, which can influence the compound's solubility and boiling point. The overall molecular geometry, as determined by the cycloheptyl ring and the attached groups, would also play a role in the compound's crystallinity and melting point.

科学研究应用

药物化合物中的光反应:研究表明,某些药物在不同的溶剂中会发生不同的光反应。例如,一种相关化合物氟他胺在不同溶剂中暴露于紫外线下时会显示出不同的反应,从而产生不同的产物。这项研究对于了解药物化合物在不同环境条件下的行为至关重要 (Watanabe, Fukuyoshi, & Oda, 2015).

细胞毒性研究:硝基芳香族药物及其在细胞系中的类似物比较研究可以阐明它们的细胞毒性作用。此类研究有助于了解药物毒性和有效性的分子机制 (Coe et al., 2007).

抗癌剂的开发:对 N-(1-(4-氯苯基)乙基)-2-(4-硝基苯氧基)乙酰胺等化合物的研究显示出在开发抗癌、抗炎和镇痛剂方面的潜力。已评估这些化合物对各种癌细胞系的疗效 (Rani, Pal, Hegde, & Hashim, 2014).

光学成像和药物递送:人们正在探索花青化合物对光学成像和药物递送的反应性。这些化合物由于其独特的性质,有望在可视化和操纵生物过程方面发挥作用,尤其是在复杂的生理环境中 (Gorka, Nani, & Schnermann, 2018).

新型化合物的合成和表征:例如,合成具有苯氧基乙酰胺单元的新型金属酞菁代表了一个研究领域,该领域专注于创造具有改善的溶解性和在材料科学中具有潜在应用的化合物 (Ağırtaş & İzgi, 2009).

药物合成中的化学选择性乙酰化:在 N-(2-羟苯基)乙酰胺的合成中看到的化学选择性乙酰化过程在制药工业中至关重要,特别是对于抗疟疾药物的合成。了解这些过程可以带来更高效和更具选择性的药物合成方法 (Magadum & Yadav, 2018).

光催化降解研究:使用 TiO2 纳米颗粒在紫外线下对诸如对乙酰氨基酚之类的药物进行光催化降解的研究对环境科学和制药废物管理具有影响 (Jallouli et al., 2017).

属性

IUPAC Name |

N-(1-cyanocycloheptyl)-2-(2-fluoro-4-nitrophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O4/c17-13-9-12(20(22)23)5-6-14(13)24-10-15(21)19-16(11-18)7-3-1-2-4-8-16/h5-6,9H,1-4,7-8,10H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEMSUIINNMXHDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)(C#N)NC(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-cyanocycloheptyl)-2-(2-fluoro-4-nitrophenoxy)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2541425.png)

![1-[(1-cyclopentyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2541426.png)

![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2541428.png)

![2-Methoxyethyl 6-bromo-5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2541435.png)

![1-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2541438.png)